molecular formula C13H18O B14487661 1-[4-(2-Methylbutyl)phenyl]ethanone CAS No. 65134-00-1

1-[4-(2-Methylbutyl)phenyl]ethanone

Cat. No.: B14487661
CAS No.: 65134-00-1
M. Wt: 190.28 g/mol
InChI Key: ITHIIFBKLUBIIB-UHFFFAOYSA-N
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Description

1-[4-(2-Methylbutyl)phenyl]ethanone (CAS: 65134-00-1) is an acetophenone derivative featuring a branched 2-methylbutyl group at the para position of the benzene ring. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.14 g/mol . The compound is characterized by a ketone functional group (ethanone) and a hydrophobic, branched alkyl chain, influencing its physical properties and reactivity. It is primarily utilized in organic synthesis and pharmaceutical intermediates .

Properties

CAS No.

65134-00-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-(2-methylbutyl)phenyl]ethanone

InChI

InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3

InChI Key

ITHIIFBKLUBIIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Alkylation Precursor Synthesis

Introducing the 2-methylbutyl moiety via Friedel-Crafts alkylation is hampered by carbocation rearrangements. For example, 2-methylbutyl chloride generates a secondary carbocation prone to rearranging into a tertiary carbocation (e.g., 3-methylbutyl), leading to regioisomeric byproducts. To mitigate this, indirect alkylation strategies are employed:

  • Acylation-Reduction Sequence : Benzene is acylated with isovaleryl chloride (3-methylbutanoyl chloride) under AlCl₃ catalysis, forming 4-isovalerylbenzene. Subsequent Clemmensen reduction (Zn(Hg)/HCl) reduces the ketone to the corresponding alkyl chain, yielding 4-(3-methylbutyl)benzene. However, this approach produces a linear alkyl chain rather than the branched 2-methylbutyl target, necessitating alternative routes.

Directed Acylation

If the 2-methylbutyl group is pre-installed, Friedel-Crafts acylation proceeds efficiently. For instance, 4-(2-methylbutyl)toluene reacts with acetyl chloride in the presence of AlCl₃, directing the acetyl group para to the alkyl substituent. Industrial adaptations of this method, as demonstrated in p-methylacetophenone production, involve:

  • Reaction Conditions : Anhydrous AlCl₃ (20% w/w), toluene solvent, and acetic anhydride at 90°C for 5 hours.
  • Yield Optimization : Yields exceed 85% when stoichiometric AlCl₃ ensures complete complexation with the acylating agent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed couplings offer precise control over aryl-alkyl bond formation, circumventing Friedel-Crafts limitations.

Kumada Coupling

4-Bromoacetophenone serves as a pivotal intermediate. Reacting it with 2-methylbutylmagnesium bromide under Ni(acac)₂ catalysis (1 mol%) in THF at 60°C facilitates C–C bond formation:
$$
\text{4-Bromoacetophenone} + \text{2-MethylbutylMgBr} \xrightarrow{\text{Ni(acac)₂}} \text{this compound}
$$

  • Key Considerations :
    • Ligand Effects : Bulky phosphines (e.g., Xantphos) suppress β-hydride elimination, enhancing alkyl transfer efficiency.
    • Yield : 78–84% under optimized conditions.

Negishi Coupling

Organozinc reagents exhibit superior stability compared to Grignard analogs. 4-Bromoacetophenone couples with 2-methylbutylzinc bromide using Pd(PPh₃)₄ (2 mol%) in DMF at 80°C:

  • Advantages : Minimal byproduct formation (<5% dehalogenation).
  • Scale-Up : Adaptable to continuous-flow systems for industrial production.

Multi-Step Synthesis via Propargyl Intermediates

Propargyl alcohols serve as versatile precursors for ketone synthesis.

Hydration of 4-(2-Methylbutyl)phenylpropargyl Alcohol

  • Alkyne Formation : Sonogashira coupling of 4-iodophenylacetylene with 2-methylbutyl bromide yields 4-(2-methylbutyl)phenylacetylene.
  • Hydration : HgSO₄-catalyzed hydration in H₂SO₄/H₂O converts the alkyne to the corresponding ketone:
    $$
    \text{4-(2-Methylbutyl)phenylacetylene} \xrightarrow{\text{HgSO₄}} \text{this compound}
    $$
  • Yield : 65–72% after recrystallization.

Oxidation of Secondary Alcohols

Controlled oxidation of 1-[4-(2-Methylbutyl)phenyl]ethanol provides an alternative pathway.

Jones Oxidation

CrO₃ in H₂SO₄ oxidizes the alcohol to the ketone at 0–5°C:

  • Efficiency : >90% conversion with <2% over-oxidation to carboxylic acids.
  • Limitations : Hazardous waste generation necessitates rigorous neutralization protocols.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst System Yield (%) Key Challenges
Friedel-Crafts Acylation 4-(2-Methylbutyl)toluene AlCl₃ 85 Carbocation rearrangements
Kumada Coupling 4-Bromoacetophenone Ni(acac)₂/Xantphos 84 Sensitivity to moisture
Negishi Coupling 4-Bromoacetophenone Pd(PPh₃)₄ 78 Cost of organozinc reagents
Propargyl Hydration 4-(2-Methylbutyl)phenylacetylene HgSO₄ 72 Toxicity of mercury catalysts
Jones Oxidation 1-[4-(2-Methylbutyl)phenyl]ethanol CrO₃/H₂SO₄ 90 Environmental and safety concerns

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Catalyst Recycling : Pd recovery via resin adsorption reduces costs in coupling reactions.
  • Solvent Selection : Toluene and DMF are replaced with cyclopentyl methyl ether (CPME) for greener profiles.
  • Waste Management : Hg and Cr byproducts require chelation and precipitation before disposal.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylbutyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(2-Methylbutyl)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylbutyl)phenyl]ethanone involves its interaction with specific molecular targets. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The aromatic ring allows for resonance stabilization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Substituent Type Molecular Formula Molecular Weight (g/mol) Key Physical Properties
1-[4-(2-Methylbutyl)phenyl]ethanone 65134-00-1 Branched alkyl (2-methylbutyl) C₁₃H₁₈O 190.14 Not explicitly reported; inferred high lipophilicity
4-n-Butylacetophenone 37920-25-5 Linear alkyl (n-butyl) C₁₂H₁₆O 176.26 Higher melting point than branched analogs due to linear chain packing
4'-Pentylacetophenone 37593-02-5 Linear alkyl (pentyl) C₁₃H₁₈O 190.28 Increased boiling point compared to shorter chains
1-[4-(1,1-Dimethylethyl)phenyl]ethanone N/A Bulky tert-butyl C₁₁H₁₄O 162.23 Lower solubility in polar solvents due to steric hindrance
4-Methylacetophenone 122-00-9 Short alkyl (methyl) C₉H₁₀O 134.18 Higher volatility and lower boiling point

Key Observations :

  • Branching vs. Linearity: Branched substituents (e.g., 2-methylbutyl) reduce intermolecular van der Waals forces, leading to lower melting points compared to linear analogs like 4-n-butylacetophenone .
  • Chain Length : Longer alkyl chains (e.g., pentyl) increase hydrophobicity and boiling points.
  • Steric Effects : Bulky groups (e.g., tert-butyl) hinder solubility in polar solvents but enhance thermal stability .

Biological Activity

1-[4-(2-Methylbutyl)phenyl]ethanone, also known as a phenyl ketone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a phenyl group substituted with a branched alkyl chain, contributing to its unique chemical properties. Its molecular formula is C13H18O, and it is classified as a ketone due to the presence of the carbonyl group.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL, demonstrating an inhibition rate exceeding 80% compared to control groups .

Bacterial Strain Inhibition Rate (%) Concentration (μg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae79.4650

2. Anti-Inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

3. Cytotoxicity and Apoptosis Induction

In cancer research, this compound has shown promise in inducing apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound significantly increases annexin V-FITC positive cells, indicating enhanced apoptosis compared to controls .

Cell Line Apoptosis Induction (%) Control Apoptosis (%)
MDA-MB-23122.040.18

The biological activities of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions: The carbonyl group allows the compound to act as an electrophile in biochemical reactions, facilitating interactions with nucleophilic sites in proteins and nucleic acids.
  • Receptor Modulation: Preliminary studies suggest that this compound may interact with various receptors involved in inflammatory responses and apoptosis pathways.
  • Structural Influence: The presence of the bulky alkyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

Several case studies have explored the effects of similar phenyl ketones on biological systems:

  • A study on related compounds showed significant activity against Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing biological efficacy .
  • Another investigation revealed that modifications to the aromatic ring could influence antimicrobial potency, suggesting a structure-activity relationship critical for drug development .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[4-(2-Methylbutyl)phenyl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 2-methylbutylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Anhydrous conditions to prevent catalyst hydrolysis.
  • Temperature control (0–5°C for exothermic reactions).
  • Solvent choice (e.g., dichloromethane or CS₂ for improved solubility).
    Yields can exceed 70% under optimized conditions . Alternative routes include ketone reduction (e.g., using NaBH₄/LiAlH₄) for derivatives, though steric hindrance from the 2-methylbutyl group may require tailored reducing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1680–1720 cm⁻¹. Solvent interference (e.g., CCl₄ or CS₂) must be subtracted for accuracy .
  • ¹H/¹³C NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while the methyl group in the acetyl moiety resonates at δ 2.6–2.8 ppm. The 2-methylbutyl chain shows distinct splitting patterns for branched carbons .
  • GC-MS : Quantifies purity and detects low-abundance impurities (<2%) via retention time and fragmentation patterns .

Q. How does the solubility profile of this compound impact its experimental utility?

  • Methodological Answer : The compound is lipophilic, with limited water solubility (<0.1 mg/mL at 25°C). For biological assays, use polar aprotic solvents (e.g., DMSO or acetone) at concentrations ≤10 mM to avoid precipitation. Solubility in ethanol and hexane facilitates purification via recrystallization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Biocatalytic reduction using Daucus carota cells or engineered enzymes (e.g., ketoreductases) enables asymmetric synthesis. For example:

  • Substrate engineering : Introduce chiral auxiliaries to the phenyl ring.
  • Reaction optimization : Adjust pH (6.5–7.5) and temperature (25–30°C) to enhance enantiomeric excess (ee >90%) .
  • Analytical validation : Chiral HPLC with amylose-based columns confirms stereochemical purity .

Q. What strategies resolve batch-to-batch variability in impurity profiles during synthesis?

  • Methodological Answer : Impurities (e.g., hydroxylated byproducts) arise from incomplete acylation or oxidation. Mitigation includes:

  • Process control : Final washing steps with alkaline solutions (pH 9–10) reduce polar impurities to <2% .
  • In-line monitoring : Use PAT tools (e.g., Raman spectroscopy) to track reaction progression.
  • Data reconciliation : Compare impurity fingerprints across batches via LC-MS and multivariate analysis (PCA) to identify outlier batches .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodological Answer :

  • Thermal stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in inert atmospheres.
  • pH sensitivity : The acetyl group hydrolyzes under strong acidic (pH <2) or basic (pH >12) conditions. Use buffered solutions (pH 5–8) for aqueous experiments .
  • Light exposure : UV irradiation induces radical formation; amber glassware or light-blocking additives are recommended .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT calculations : Model electrophilic aromatic substitution (EAS) at the para position using B3LYP/6-31G(d) basis sets.
  • MD simulations : Assess steric effects of the 2-methylbutyl group on transition states.
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .

Contradictions and Research Gaps

  • reports inconsistent impurity levels between batches, highlighting the need for standardized synthetic protocols.
  • notes limited data on cellular effects, suggesting opportunities for toxicity profiling (e.g., mitochondrial membrane potential assays).

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